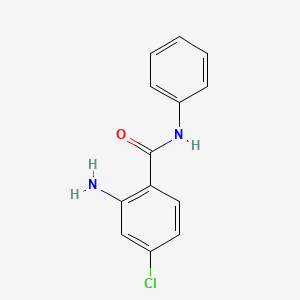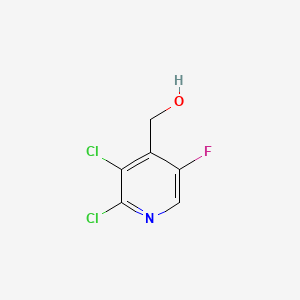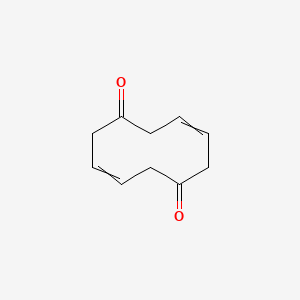
3,8-Cyclodecadiene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Cyclodecadiene-1,6-dione is an organic compound with the molecular formula C10H12O2 It is a cyclic diketone with two double bonds located at the 3rd and 8th positions of the decane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Cyclodecadiene-1,6-dione typically involves the cyclization of appropriate precursors. One common method involves the silver ion-promoted hydrolysis and methanolysis of the bis-dibromocarbene adduct of cis,cis-cycloocta-1,5-diene. This reaction yields 3,8-dihydroxy- and 3,8-dimethoxycyclodeca-1,6-diynes, which can be further converted into this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Cyclodecadiene-1,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclodecadiene derivatives.
Aplicaciones Científicas De Investigación
3,8-Cyclodecadiene-1,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,8-Cyclodecadiene-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone groups and double bonds allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its specific molecular targets and pathways are still needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Cyclodeca-1,6-diene-3,8-diol: A related compound with hydroxyl groups instead of ketone groups.
Cyclodeca-1,6-diene-3,8-dimethoxy: A derivative with methoxy groups.
Uniqueness
3,8-Cyclodecadiene-1,6-dione is unique due to its diketone structure and the presence of double bonds at specific positions. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
53578-22-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
cyclodeca-3,8-diene-1,6-dione |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-4H,5-8H2 |
Clave InChI |
SEBFSLGGWSYNLH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(=O)CC=CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)

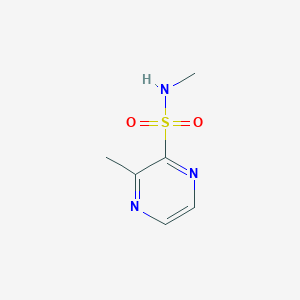
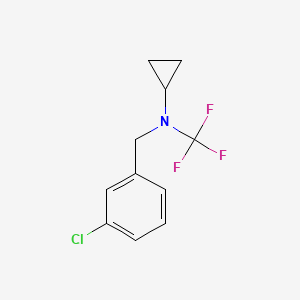
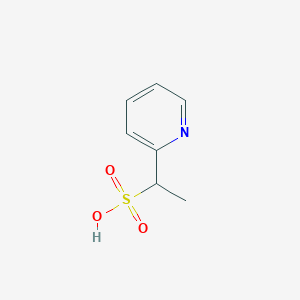
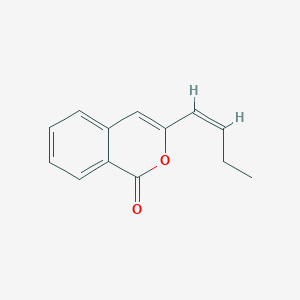
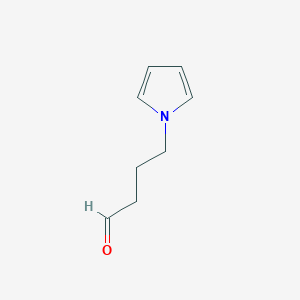
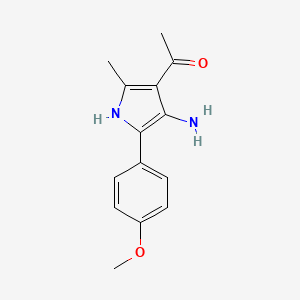
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
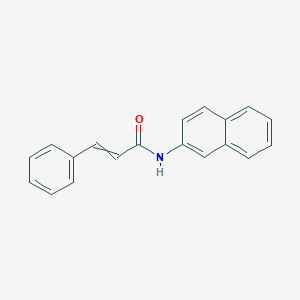
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)

